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Compound of Interest

Compound Name:
(2-(Ethoxycarbonyl)-5-

fluorophenyl)boronic acid

CAS No.: 957062-87-2

Cat. No.: B1421657

Get Quote

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand

as indispensable tools for the construction of complex molecular architectures. Their

prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction, a method so revolutionary for carbon-carbon bond formation that it was

recognized with the 2010 Nobel Prize in Chemistry.[1] Among the vast array of available

arylboronic acids, those bearing multiple functional groups offer a higher degree of strategic

value, enabling chemists to build molecular complexity with precision and efficiency.

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (CAS No. 874219-60-0) is a prime example of

such a strategic building block.[2] Its structure incorporates three key features: the reactive

boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a fluorine atom. This

unique combination makes it a highly versatile reagent in drug discovery and material science.

The fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical

compounds, while the ester group provides a handle for further synthetic transformations.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development

professionals. It provides an in-depth exploration of the structure, properties, safe handling,
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and synthetic applications of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, with a particular

focus on its application in the Suzuki-Miyaura coupling reaction.

Molecular Structure and Physicochemical
Properties
The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems directly from its molecular

structure. The ortho-fluorine atom influences the electronic properties and conformation of the

phenyl ring, while the para-ethoxycarbonyl group provides a site for further chemical

modification.

Caption: Chemical structure of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

The key physicochemical properties of this compound are summarized in the table below,

providing essential data for experimental design and execution.

Property Value Reference

CAS Number 874219-60-0 [2][4][5]

Molecular Formula C₉H₁₀BFO₄ [2][4]

Molecular Weight 211.98 g/mol [2]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 99 °C [2]

IUPAC Name
[5-(ethoxycarbonyl)-2-

fluorophenyl]boronic acid
[4]

Purity Typically ≥98% [2]

Synthesis and Purification
Arylboronic acids are typically synthesized through the reaction of an organometallic reagent,

such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic

hydrolysis. For (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a common route would involve
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the formation of an aryl Grignard reagent from the corresponding bromo- or iodo-substituted

ethyl 4-fluoro-3-halobenzoate.

A generalized synthetic approach involves the reaction of a Grignard reagent with

diisopropylaminoborane, followed by acid hydrolysis to yield the desired boronic acid in good to

excellent yields.[6] Purification is often achieved through recrystallization from an appropriate

solvent system to remove inorganic byproducts and unreacted starting materials.[7] The purity

of the boronic acid is critical for successful cross-coupling reactions, as impurities can

deactivate the palladium catalyst.

Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when working with

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. Boronic acids, in general, are classified as

irritants and may pose health risks with prolonged or high-level exposure.[8][9]

3.1 Personal Protective Equipment (PPE)

Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

[10]

Hand Protection: Chemical-resistant nitrile gloves should be worn to prevent skin contact.

[10][11]

Protective Clothing: A laboratory coat is essential to protect against spills.[11]

3.2 Handling

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood,

especially when handling the powdered solid to avoid inhalation.[8][10][11]

Avoid creating dust.[12]

Avoid contact with skin and eyes.[9][12]

3.3 Storage

Store in a tightly sealed container in a dry, well-ventilated place.[2][12]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://escholarship.org/uc/item/8dw380vb
http://orgsyn.org/demo.aspx?prep=v86p0360
https://www.laballey.com/blogs/articles/boric-acid-safety-hazards
https://www.fishersci.co.uk/store/msds?partNumber=10370474&countryCode=GB&language=en
https://www.benchchem.com/pdf/Navigating_the_Safe_Disposal_of_Allenylboronic_Acid_A_Procedural_Guide.pdf
https://www.benchchem.com/pdf/Navigating_the_Safe_Disposal_of_Allenylboronic_Acid_A_Procedural_Guide.pdf
https://isolab.ess.washington.edu/SOPs/boric-acid.php
https://isolab.ess.washington.edu/SOPs/boric-acid.php
https://www.laballey.com/blogs/articles/boric-acid-safety-hazards
https://www.benchchem.com/pdf/Navigating_the_Safe_Disposal_of_Allenylboronic_Acid_A_Procedural_Guide.pdf
https://isolab.ess.washington.edu/SOPs/boric-acid.php
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.co.uk/store/msds?partNumber=10370474&countryCode=GB&language=en
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.chemimpex.com/products/40291
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421657?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound should be stored at room temperature.[2]

3.4 Disposal

Chemical waste should be treated as hazardous.[10]

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.[10][12]

Application Spotlight: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for (5-Ethoxycarbonyl-2-

fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond

between the boronic acid and an organohalide (or triflate), making it one of the most powerful

methods for synthesizing biaryls, styrenes, and polyenes.[1][13]

4.1 The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a

Pd(II) complex.[13][14]

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium

center. This step requires activation of the boronic acid with a base, which forms a more

nucleophilic boronate species.[13][15]

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final

product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13]

[14]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura
Coupling
This section provides a representative, step-by-step methodology for using (5-Ethoxycarbonyl-

2-fluorophenyl)boronic acid in a cross-coupling reaction.

Objective: To synthesize Ethyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate by

coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with 1-bromo-3-

(trifluoromethyl)benzene.

5.1 Materials and Reagents
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Reagent CAS No. Role

(5-Ethoxycarbonyl-2-

fluorophenyl)boronic acid
874219-60-0 Coupling Partner

1-Bromo-3-

(trifluoromethyl)benzene
401-84-3 Coupling Partner

Pd(PPh₃)₄ (Tetrakis) 14221-01-3 Catalyst

Potassium Carbonate (K₂CO₃) 584-08-7 Base

Toluene 108-88-3 Solvent

Ethanol 64-17-5 Solvent

Water 7732-18-5 Solvent

5.2 Experimental Workflow
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Reaction Setup

Reaction

Work-up & Purification

Analysis

Combine boronic acid,
aryl bromide, and K₂CO₃

in a Schlenk flask.

Evacuate and backfill
the flask with N₂ (3x).

Add degassed solvents
(Toluene, Ethanol, H₂O).

Add Pd(PPh₃)₄ catalyst
under N₂ counterflow.

Heat the mixture
at 80-90 °C with
vigorous stirring.

Monitor reaction progress
by TLC or GC-MS.

Cool to RT, dilute
with Ethyl Acetate.

Wash with H₂O and brine.
Dry over Na₂SO₄.

Concentrate in vacuo.

Purify by column
chromatography.

Characterize product by
¹H NMR, ¹³C NMR, MS.

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling experiment.
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5.3 Step-by-Step Procedure

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-

Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene

(1.1 equiv), and potassium carbonate (2.0 equiv).[7]

Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or

argon gas. Repeat this cycle three times to ensure an inert atmosphere.

Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the flask

under a positive flow of nitrogen.

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously overnight

(12-16 hours).

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing

them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry

(GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with

water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure.

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica

gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.

Characterization: Confirm the structure and purity of the isolated product using spectroscopic

methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[16][17]

Broader Impact in Drug Discovery
The strategic incorporation of boronic acids into screening libraries and lead optimization

programs has become a cornerstone of modern drug discovery.[18] The unique properties of
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the boron atom allow these compounds to act as enzyme inhibitors or to form reversible

covalent bonds with biological targets.[19][20]

The structural motifs accessible through reagents like (5-Ethoxycarbonyl-2-

fluorophenyl)boronic acid are frequently found in pharmacologically active molecules. The

presence of fluorine is a well-established strategy to block metabolic pathways and improve the

pharmacokinetic profile of a drug candidate.[2][3] This makes the title compound particularly

valuable for synthesizing novel therapeutics in areas such as oncology and inflammatory

diseases, where targeted therapies are paramount.[2][3]

Conclusion
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a highly functionalized and versatile building

block that empowers chemists in both academic and industrial settings. Its utility in the robust

and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of

complex biaryl structures. The presence of both a fluorine atom and an ethoxycarbonyl group

provides distinct advantages for fine-tuning the properties of target molecules, making it an

exceptionally valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and

advanced materials. A thorough understanding of its properties, handling requirements, and

reaction protocols is essential for any scientist looking to leverage its full synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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